Porphobilinogen

Vue d'ensemble

Description

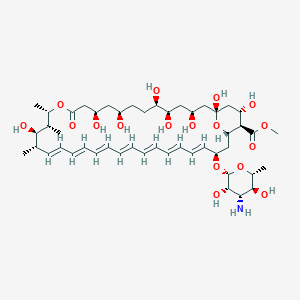

Porphobilinogen is a pyrrole involved in porphyrin metabolism . It is an organic compound that occurs in living organisms as an intermediate in the biosynthesis of porphyrins, which include critical substances like hemoglobin and chlorophyll .

Synthesis Analysis

Porphobilinogen is generated by the enzyme ALA dehydratase, and converted into hydroxymethyl bilane by the enzyme porphobilinogen deaminase . In the typical porphyrin biosynthesis pathway, four molecules of porphobilinogen are concatenated by carbons 2 and 5 of the pyrrole ring (adjacent to the nitrogen atom) into hydroxymethyl bilane .Molecular Structure Analysis

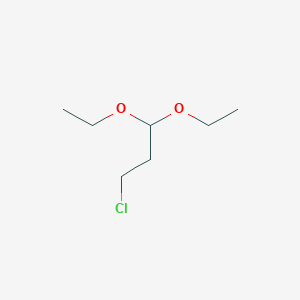

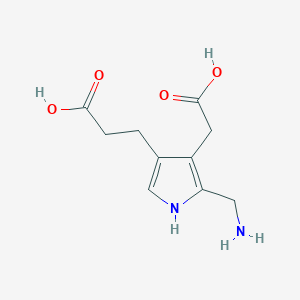

The structure of the molecule can be described as a molecule of pyrrole with sidechains substituted for hydrogen atoms at positions 2, 3, and 4 in the ring (1 being the nitrogen atom); respectively, an aminomethyl group −CH2−NH2, an acetic acid (carboxymethyl) group −CH2−COOH, and a propionic acid (carboxyethyl) group −CH2−CH2−COOH .Chemical Reactions Analysis

During the synthesis of porphobilinogen (PBG), the human porphobilinogen synthase (PBGS) enzyme requires zinc to play the chemical reaction. The amino acids closest to the metal provide the ideal environment for maintenance by enabling zinc to coordinate the asymmetric condensation between two chains of aminolevulinic acid .Physical And Chemical Properties Analysis

Porphobilinogen has a molecular formula of C10H14N2O4 and an average mass of 226.229 Da . Its density is 1.4±0.1 g/cm3, boiling point is 478.6±40.0 °C at 760 mmHg, and vapour pressure is 0.0±1.3 mmHg at 25°C .Applications De Recherche Scientifique

Heme Biosynthesis and Porphyrin Pathways

Porphobilinogen is a crucial intermediate in the biosynthesis of essential porphyrins, including heme, cobalamin (vitamin B12), chlorophyll, siroheme, and heme d1. These compounds play vital roles in various biological processes. PBG serves as a precursor for heme synthesis, which is essential for oxygen transport, energy metabolism, and detoxification. The Shemin/C4 pathway, present in humans, animals, fungi, and certain bacteria, involves ALA synthase (encoded by hemA) for the condensation of succinyl-CoA and glycine to form 5-ALA, with the release of carbon dioxide and coenzyme A .

Disease Diagnosis

PBG can act as a diagnostic marker for specific health conditions. For instance:

- Lead (Pb) Poisoning : Increased PBG excretion can signal lead toxicity, as lead inhibits enzymes involved in heme synthesis .

Biobased Production Strategies

Researchers have explored strain engineering and bioprocessing strategies to enhance PBG production. Notably:

- Escherichia coli (E. coli) as a Cell Factory : Scientists have engineered E. coli strains to produce PBG. They implemented the non-native Shemin/C4 pathway by heterologously expressing hemA from Rhodopseudomonas spheroids. Metabolic strategies were applied to direct carbon flux from the tricarboxylic acid (TCA) pathways to the C4 pathway. CRISPR interference (CRISPRi) was used to repress hemC expression, promoting PBG stability and accumulation. Further heterologous expression of native E. coli hemB improved PBG biosynthesis, achieving high titers in bioreactor cultivation .

Chlorophyll and Heme Biosynthesis in Plants

PBG deaminases (PBGDs) play a critical role in early chlorophyll and heme biosynthesis. Mutants affecting PBGDs can impact chloroplast development and chlorophyll production in plants. For example, the “spotted leaf 42” (spl42) mutant in rice exhibits a reddish-brown spotted leaf phenotype due to disrupted PBG metabolism .

Industrial Applications

PBG-derived porphyrins find applications in:

Mécanisme D'action

Target of Action

Porphobilinogen (PBG) is a pyrrole involved in porphyrin metabolism . The primary targets of PBG are the enzymes ALA dehydratase and porphobilinogen deaminase . These enzymes play crucial roles in the biosynthesis of porphyrins, which include critical substances like hemoglobin and chlorophyll .

Mode of Action

PBG is generated by the enzyme ALA dehydratase . It is then converted into hydroxymethyl bilane by the enzyme porphobilinogen deaminase . This interaction with its targets leads to the production of hydroxymethyl bilane, a key intermediate in the biosynthesis of porphyrins .

Biochemical Pathways

PBG is an integral part of the porphyrin biosynthesis pathway. In this pathway, four molecules of PBG are concatenated by carbons 2 and 5 of the pyrrole ring into hydroxymethyl bilane by the enzyme porphobilinogen deaminase . This process leads to the production of essential porphyrin/tetrapyrrole compounds, including heme, cobalamin, chlorophyll, siroheme, heme d1, etc., in almost all types of biological cells .

Pharmacokinetics

Research on recombinant human porphobilinogen deaminase, an enzyme that interacts with pbg, has been conducted . This research aimed to investigate the safety, pharmacokinetics, and pharmacodynamics of the enzyme when administered to healthy subjects and asymptomatic porphobilinogen deaminase-deficient subjects with high concentrations of PBG .

Result of Action

The action of PBG in the porphyrin biosynthesis pathway leads to the production of essential porphyrin/tetrapyrrole compounds. These compounds play vital roles in various biological functions. For instance, hemoglobin is crucial for oxygen transport in the body, while chlorophyll is essential for photosynthesis in plants .

Action Environment

The action, efficacy, and stability of PBG can be influenced by various environmental factors. For instance, certain drugs, alcohol, infection, starvation, heavy metals, and hormonal changes may precipitate crises in conditions such as acute intermittent porphyria, which is associated with an increase in urinary PBG . .

Safety and Hazards

Avoid dust formation, breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Orientations Futures

Phylogenetic variation in PBGS multimerization equilibria provides insight into how Nature has harnessed oligomeric variation in the control of protein function. The dynamic multimerization of PBGS revealed the morpheein mechanism for allostery, a structural basis for inborn errors of metabolism, a quaternary structure focus for drug discovery and/or drug side effects, and a pathway toward new antibiotics or herbicides .

Propriétés

IUPAC Name |

3-[5-(aminomethyl)-4-(carboxymethyl)-1H-pyrrol-3-yl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O4/c11-4-8-7(3-10(15)16)6(5-12-8)1-2-9(13)14/h5,12H,1-4,11H2,(H,13,14)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSHWIQZFGQKFMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(N1)CN)CC(=O)O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4060070 | |

| Record name | Porphobilinogen | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4060070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Porphobilinogen | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000245 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Product Name |

Porphobilinogen | |

CAS RN |

487-90-1 | |

| Record name | Porphobilinogen | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=487-90-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Porphobilinogen | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000487901 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Porphobilinogen | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02272 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 1H-Pyrrole-3-propanoic acid, 5-(aminomethyl)-4-(carboxymethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Porphobilinogen | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4060070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(aminomethyl)-4-(carboxymethyl)-1H-pyrrole-3-propionic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.970 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PORPHOBILINOGEN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/74KHC72QXK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Porphobilinogen | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000245 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

ANone: Porphobilinogen serves as the substrate for the enzyme hydroxymethylbilane synthase (also known as porphobilinogen deaminase) []. This enzyme catalyzes the sequential condensation of four porphobilinogen molecules, ultimately leading to the formation of hydroxymethylbilane, a linear tetrapyrrole precursor to uroporphyrinogen III [, ]. Uroporphyrinogen III is a crucial precursor in the biosynthesis of heme and chlorophyll [, ].

ANone: A deficiency in porphobilinogen deaminase leads to the accumulation of porphobilinogen and its precursor, 5-aminolevulinic acid [, ], primarily in the liver [, ]. This accumulation is a hallmark of acute porphyrias, a group of disorders characterized by episodic attacks of neurovisceral symptoms [, , ].

ANone: The molecular formula of porphobilinogen is C10H14N2O4. It has a molecular weight of 226.23 g/mol.

ANone: Porphobilinogen reacts with Ehrlich's reagent (p-dimethylaminobenzaldehyde) to produce a characteristic red color, which forms the basis for its detection in urine []. This reaction is not entirely specific and requires confirmatory tests for accurate diagnosis [].

ANone: Porphobilinogen is not an enzyme and does not possess intrinsic catalytic activity. Its role is primarily as a substrate in the heme biosynthetic pathway.

ANone: Porphobilinogen is a naturally occurring metabolite and not a therapeutic agent. Hence, assessing its efficacy through in vitro assays or in vivo models is not relevant in this context.

ANone: While porphobilinogen itself may not be acutely toxic, its accumulation in acute porphyrias is associated with a range of neurological symptoms [, , ]. The exact mechanisms by which porphobilinogen or its precursor, 5-aminolevulinic acid, contribute to neurotoxicity are not fully understood [, ].

ANone: As porphobilinogen is an endogenous metabolite, drug delivery and targeting strategies are not relevant in this context.

ANone: Elevated levels of porphobilinogen in the urine are a hallmark of acute porphyrias [, , ]. A simple colorimetric test using Ehrlich's reagent can detect porphobilinogen in urine, but quantitative measurements and additional tests are necessary for confirmation [].

ANone: Yes, in addition to urinary porphobilinogen, the diagnosis of porphyrias relies on a combination of clinical presentation, family history, and biochemical testing [, ]. Measurement of other heme precursors, such as 5-aminolevulinic acid, porphyrins in urine, feces, and plasma, and erythrocyte enzyme activities (e.g., porphobilinogen deaminase) are essential for accurate diagnosis and classification of different porphyrias [, , ].

ANone: Quantitative measurement of porphobilinogen typically involves more specific and sensitive techniques, such as ion-exchange chromatography followed by spectrophotometry or fluorometry [, ]. These methods offer improved accuracy and reliability compared to qualitative screening tests [].

ANone: These aspects are not directly relevant to the provided research on porphobilinogen, which primarily focuses on its biological role and clinical significance.

ANone: The discovery of porphobilinogen as a key intermediate in heme biosynthesis was a significant milestone []. Researchers elucidated the pathway and identified the enzymatic steps involved in porphobilinogen formation and its subsequent conversion to porphyrins []. Additionally, the recognition of porphobilinogen's accumulation in acute porphyrias and its use as a diagnostic marker represented a crucial advancement in understanding and managing these disorders [, , ].

ANone: The study of porphobilinogen has brought together scientists from diverse fields, including biochemistry, genetics, hematology, and neurology [, ]. This interdisciplinary approach has been crucial for unraveling the complexities of heme biosynthesis, understanding the pathogenesis of porphyrias, and developing diagnostic and management strategies for these disorders [, , ]. For example, the development of enzyme replacement therapy with recombinant human porphobilinogen deaminase exemplifies the translational potential of such collaborations [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-propyl-6-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one](/img/structure/B132036.png)

![1-[(4-Chlorophenyl)diphenylmethyl]-1H-imidazole](/img/structure/B132045.png)

![1-Chloro-2-[dichloro(phenyl)methyl]benzene](/img/structure/B132048.png)